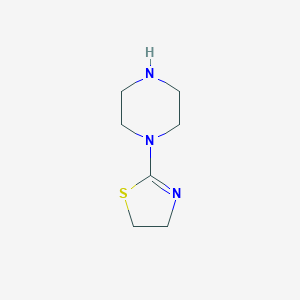

2-(Piperazin-1-yl)-4,5-dihydrothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACVMVQDNTVDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NCCS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of the Dihydrothiazole Heterocycle in Chemical Biology

The dihydrothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a structural motif of considerable importance in chemical biology. Its partially saturated nature imparts a three-dimensional character to molecules, which can be crucial for specific interactions with biological targets. The thiazole (B1198619) ring system, in general, is found in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.

The presence of the sulfur and nitrogen atoms in the thiazoline (B8809763) ring allows for a range of chemical interactions, including hydrogen bonding and coordination with metal ions, which are often key to biological function. The ring can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

Established Role of the Piperazine Moiety in Medicinal Chemistry Scaffolds

The piperazine (B1678402) ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs. nih.govresearchgate.net This six-membered diamine heterocycle is valued for several key reasons. Its basic nature allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic properties. researchgate.net

Piperazine derivatives have been successfully developed for a wide array of therapeutic applications, demonstrating the versatility of this chemical scaffold. Many compounds containing the piperazine moiety exhibit activity within the central nervous system, with applications as antipsychotic, antidepressant, and anxiolytic agents. nih.gov This is often attributed to the ability of the piperazine ring to interact with various receptors and transporters in the brain. researchgate.net Beyond the central nervous system, piperazine-containing compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.gov

Overview of Research Trajectories for 2 Piperazin 1 Yl 4,5 Dihydrothiazole and Its Analogues

Influence of Substituent Position on the Aryl-Piperazine Moiety on Biological Activity

The arylpiperazine moiety is a well-established pharmacophore for aminergic GPCRs. The nature and, crucially, the position of substituents on the aryl ring can dramatically influence receptor affinity and functional activity. In the case of 2-(piperazin-1-yl)-4,5-dihydrothiazole analogues, the linkage position of the 4,5-dihydrothiazole group to the phenyl ring of the aryl-piperazine core is a critical determinant of biological response.

Detailed research into a series of these compounds has demonstrated that the placement of the dihydrothiazole moiety significantly impacts affinity for the serotonin 5-HT1A receptor. A study by Fiorino and colleagues in 2020 systematically compared the ortho, meta, and para-substituted isomers. Their findings revealed that the analogue with the dihydrothiazole group in the meta position (2b) exhibited the highest affinity for the 5-HT1A receptor, with a Ki value of 412 nM. The ortho (2a) and para (2c) isomers showed considerably lower, yet still notable, micromolar affinities. This suggests that the spatial orientation of the dihydrothiazole ring relative to the piperazine nitrogen is a key factor for optimal receptor engagement.

The key interactions for arylpiperazine ligands at the 5-HT1A receptor typically involve an ionic bond between the protonated nitrogen of the piperazine ring and the carboxyl group of an aspartate residue (Asp3.32), along with a CH/π interaction between the aromatic ring and a phenylalanine residue (Phe6.52). The variation in affinity with different substitution positions is likely due to the resulting changes in the ligand's ability to adopt the ideal conformation to establish these critical binding interactions within the receptor pocket.

| Compound | Substitution Position | 5-HT1A Receptor Affinity (Ki, nM) |

| 2a | ortho | >1000 |

| 2b | meta | 412 |

| 2c | para | >1000 |

| Data sourced from Fiorino et al., 2020. |

Impact of Structural Modifications on the Dihydrothiazole Ring on Activity

The 4,5-dihydrothiazole ring is not merely a passive linker; its structural integrity and chemical nature are vital for the biological activity of these analogues. Modifications to this ring, including substitution or its complete replacement with bioisosteric equivalents, can lead to significant changes in pharmacological properties. Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a group of atoms is replaced by another with similar physical or chemical properties to enhance activity, improve selectivity, or optimize pharmacokinetic parameters.

For instance, the replacement of a thiazole or dihydrothiazole ring with other heterocyclic systems is a common approach. In the development of novel benzothiazole (B30560) derivatives containing an arylpiperazine moiety, the principle of bioisosterism was used to design compounds with potent antitumor activity. While not a direct modification of the 2-(piperazin-1-yl)-4,5-dihydrothiazole scaffold, this demonstrates the viability of replacing the thiazole-containing portion to alter the biological target or activity profile.

In a different context, the development of norfloxacin analogues involved linking the piperazine core to a thiazolidine-2,4-dione moiety. This modification aimed to introduce new binding interactions with the target enzyme, DNA gyrase. The resulting hybrids showed promising antibacterial activity, underscoring that significant alterations to the heterocyclic portion attached to the piperazine can yield compounds with entirely new therapeutic applications.

Ring Saturation/Unsaturation: Altering the saturation level (e.g., to a thiazole) would change the geometry and electronic distribution.

Substitution on the Ring: Introducing substituents onto the dihydrothiazole ring could create new interactions with the receptor or, conversely, cause steric hindrance.

Bioisosteric Replacement: Replacing the sulfur atom with oxygen (to form a dihydrooxazole) or nitrogen, or replacing the entire ring with another five-membered heterocycle (e.g., pyrazole, triazole), would significantly alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby impacting biological activity.

While specific data on systematic modifications of the dihydrothiazole ring within the 2-(piperazin-1-yl)-4,5-dihydrothiazole framework is limited in the provided literature, the principles of medicinal chemistry strongly suggest that this part of the molecule is a critical area for modulation of pharmacological activity.

Stereochemical Effects on Receptor Binding and Functional Activity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. For ligands that possess stereocenters, it is common for one enantiomer to exhibit significantly higher affinity or a different functional effect at a receptor compared to its mirror image. The 4,5-dihydrothiazole ring in the title compound is achiral. However, substitutions on this ring or on other parts of the molecule can introduce chiral centers, making the study of stereochemistry essential.

For example, in a study of novel 4,5,6,7-tetrahydrobenzothiazole dopamine (B1211576) agonists, which share a related thiazole core, the compounds displayed very low stereoselectivity in their interaction with dopamine receptors. This indicates that for some receptor-ligand systems involving this heterocyclic scaffold, the specific 3D arrangement of substituents may not be a critical determinant for binding.

However, this is not a universal rule, and for many other receptor systems, stereoselectivity is high. The development of D3 receptor-preferential ligands has been a key strategy in neuropsychiatric drug discovery, where high selectivity over the D2 receptor is desired to minimize side effects. In such cases, the precise stereochemical orientation of functional groups is often what dictates this selectivity.

Therefore, if a chiral center were introduced into the 2-(piperazin-1-yl)-4,5-dihydrothiazole scaffold, it would be imperative to:

Resolve the Enantiomers: Separate the racemic mixture into its individual (R) and (S) isomers.

Evaluate Biological Activity Separately: Test each enantiomer independently to determine if the desired pharmacological activity resides in one, both, or neither.

The lack of high stereoselectivity in some related analogues should not be presumed for all targets. Any rational drug design program involving chiral analogues of 2-(piperazin-1-yl)-4,5-dihydrothiazole would need to rigorously investigate stereochemical effects to optimize receptor binding and functional activity.

Conformational Analysis and its Correlation with Ligand-Receptor Interactions

The biological activity of a flexible molecule like 2-(piperazin-1-yl)-4,5-dihydrothiazole is not determined by its static 2D structure, but by the 3D conformation it adopts when binding to its receptor. Conformational analysis, often aided by molecular modeling and X-ray crystallography, is crucial for understanding these interactions.

For arylpiperazine derivatives, several conformational features are known to be important for their interaction with aminergic GPCRs:

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. The orientation of the aryl group (axial vs. equatorial) can influence activity.

Dihedral Angles: The rotational angle between the plane of the aryl ring and the plane of the piperazine ring is a key parameter. In one studied arylpiperazine, this angle was found to be 41.84°. The molecule is generally non-planar.

Extended vs. Bent Conformations: Molecular modeling studies have shown that in a solvent environment, extended conformations are often preferred, whereas bent geometries can dominate in a vacuum. The conformation adopted within the receptor's binding pocket is the biologically relevant one.

The primary interaction driving the binding of many arylpiperazine ligands is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring (the one further from the aryl group) and a conserved aspartate residue in transmembrane helix 3 (Asp3.32) of the GPCR. This is often accompanied by aromatic or CH–π interactions between the arylpiperazine portion and aromatic amino acid residues, such as phenylalanine, in the binding site.

Molecular docking simulations help to visualize these interactions. In typical binding modes, the arylpiperazine moiety is directed deep into the receptor pocket, nestled between transmembrane helices, while the other part of the molecule (in this case, the dihydrothiazole end) may be positioned closer to the extracellular loops. Understanding the preferred conformation and the key intermolecular interactions allows for the rationalization of SAR data and aids in the design of new analogues with improved affinity and selectivity.

Rational Design Principles Derived from SAR Data for Optimized Activity

The collective SAR data provides a set of guiding principles for the rational design of new 2-(piperazin-1-yl)-4,5-dihydrothiazole analogues with optimized activity. These principles are essential for focusing synthetic efforts on compounds with a higher probability of success.

Key design principles derived from the available data include:

Optimize Aryl-Piperazine Linkage: The position of the dihydrothiazole substituent on the phenyl ring is critical. For 5-HT1A receptor affinity, a meta-linkage appears to be optimal, providing a clear starting point for new designs targeting this receptor.

Exploit the Protonatable Nitrogen: The basic nitrogen of the piperazine ring is essential for the key ionic interaction with the conserved aspartate residue in many GPCRs. Modifications should preserve the basicity of this nitrogen. Acetylation of the piperazine nitrogen, for example, has been shown to alter the activity profile.

Consider Bioisosteric Replacement of the Dihydrothiazole Ring: While the dihydrothiazole ring is a valid scaffold, exploring bioisosteres (e.g., dihydrooxazoles, pyrazolines, or other five-membered heterocycles) could lead to improved properties such as selectivity, solubility, or metabolic stability. This is a fertile area for generating novel intellectual property and discovering new biological activities.

Investigate Stereochemistry: If chiral centers are introduced, a full stereochemical investigation is warranted. Even if some related scaffolds show low stereoselectivity, it cannot be assumed for all targets. Separating and testing individual enantiomers is crucial for identifying the most potent and selective isomer.

Use Molecular Modeling to Guide Design: Computational tools like molecular docking and 3D-QSAR can help predict how a designed molecule will fit into the receptor's binding site and what its activity might be. This allows for the pre-screening of virtual compounds before committing to chemical synthesis, saving time and resources. By understanding the preferred conformation and key binding interactions, modifications can be made to enhance these interactions.

By integrating these principles, medicinal chemists can move beyond random screening and rationally design the next generation of 2-(piperazin-1-yl)-4,5-dihydrothiazole analogues with potentially superior therapeutic profiles.

In Vitro Biological Evaluation and Mechanistic Investigations of 2 Piperazin 1 Yl 4,5 Dihydrothiazole Derivatives

Receptor Binding and Functional Ligand Activity Studies

Arylpiperazine derivatives are a well-established class of compounds known for their high affinity toward serotoninergic receptors. unina.it The incorporation of a 4,5-dihydrothiazole group is a strategic modification to investigate its influence on the affinity and activity profiles at these and other related receptors. nih.gov

Derivatives of 2-(piperazin-1-yl)-4,5-dihydrothiazole have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors, particularly the 5-HT1A subtype. unina.itnih.gov The protonatable nitrogen atom within the piperazine (B1678402) ring is crucial for this interaction, as it can form a salt bridge with key amino acid residues, such as Asp3.32, in the receptor's binding site. nih.gov

Studies have shown that the substitution pattern on the phenyl ring of the arylpiperazine structure significantly influences receptor affinity. nih.gov Specifically, having the 2-(4,5-dihydrothiazol-2-yl)phenyl moiety in the ortho position on the aromatic ring is favorable for interaction with the 5-HT1A receptor. nih.gov For instance, a series of novel thiazolinylphenyl-piperazines (compounds 2a-c) were tested, revealing varied affinities for the 5-HT1A receptor. unina.it Compound 2b, with the dihydrothiazole moiety in the meta position, showed the most promising affinity with a Ki value of 0.412 µM. unina.it In contrast, moving the substituent to the para position, as in compound 2c, led to a significant decrease in binding affinity (Ki = 49.5 µM). unina.it

Table 1: 5-HT1A Receptor Affinity of Thiazolinylphenyl-piperazine Derivatives Data sourced from iris.unina.it unina.it

| Compound | Position of Dihydrothiazole Moiety | Ki (µM) |

|---|---|---|

| 2a | Ortho | 2.29 |

| 2b | Meta | 0.412 |

| 2c | Para | 49.5 |

These findings underscore the structural sensitivity of the 5-HT1A receptor to the placement of the dihydrothiazole group on the phenylpiperazine scaffold. unina.itnih.gov

The arylpiperazine scaffold is also a key pharmacophore for ligands targeting dopamine (B1211576) receptors. Research into related N-phenylpiperazine analogs has focused on achieving high affinity and selectivity for the D3 receptor over the D2 receptor, which is a desirable profile for potential therapeutic agents. nih.govmdpi.com

Studies on various heterocyclic analogues have demonstrated that N-substitution on the piperazine ring can accommodate different chemical groups to modulate affinity and selectivity. nih.gov For example, certain N-phenylpiperazines with a 4-thiophene-3-yl-benzamide moiety exhibited a high affinity for the D3 receptor (Ki = 1.4–43 nM) and substantial selectivity over the D2 receptor (73–1390-fold). mdpi.com One lead compound, (-)-10e, showed high affinity at both D2 and D3 receptors but with a clear preference for D3 (Ki; D2 = 47.5 nM, D3 = 0.57 nM). nih.gov In functional studies, another derivative, (-)-15, was identified as a potent agonist at both D2 and D3 receptors, again with preferential activity at the D3 subtype. nih.gov These investigations into related structures highlight the potential for developing 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives with specific dopamine receptor activity profiles.

Table 2: Dopamine Receptor Binding Affinity of Selected Arylpiperazine Derivatives Data sourced from PMC nih.gov

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| (-)-10e | 47.5 | 0.57 |

| (+)-10e | 113 | 3.73 |

In Vitro Cytotoxicity and Antiproliferative Investigations

The antiproliferative properties of 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives have been explored in various human cancer cell lines. These studies assess the compounds' ability to inhibit cancer cell growth and viability, typically measured by IC50 values.

Thiazolinylphenyl-piperazine compounds have been shown to significantly reduce the viability of human breast cancer cells. unina.it In vitro testing of compounds 2a, 2b, and 2c demonstrated notable antitumor activity against MCF-7, SKBR-3, and MDA-MB-231 cell lines. unina.it The cytotoxic effects were observed with IC50 values ranging from 15 to 40 µM. unina.it The most significant results for these specific derivatives were seen in the MCF-7 cell line, where all three compounds exhibited IC50 values below 20 µM. unina.it This suggests a potent antiproliferative effect on this particular type of breast cancer cell. unina.it

Table 3: Cytotoxic Activity (IC50 in µM) of Thiazolinylphenyl-piperazines in Breast Cancer Cell Lines Data sourced from iris.unina.it unina.it

| Compound | MCF-7 | SKBR-3 | MDA-MB-231 |

|---|---|---|---|

| 2a | 15 | 31 | 40 |

| 2b | 16 | 29 | 35 |

| 2c | 19 | 25 | 28 |

In contrast to their effects on breast cancer cells, the same series of thiazolinylphenyl-piperazine derivatives (2a-c) showed more varied and generally weaker activity against human prostate cancer cell lines. unina.it Treatment with these compounds resulted in little to no reduction in cell viability in LNCaP and PC-3 cells. unina.it However, they were found to be slightly more active against DU-145 cells, with IC50 values ranging from 48 µM to 67 µM. unina.it While these specific compounds showed limited potency, other related arylpiperazine derivatives have demonstrated strong cytotoxic activities against prostate cancer lines, with some achieving IC50 values below 5 µM against LNCaP cells. nih.govnih.gov

Table 4: Cytotoxic Activity (IC50 in µM) of Thiazolinylphenyl-piperazines in Prostate Cancer Cell Lines Data sourced from iris.unina.it unina.it

| Compound | LNCaP | DU-145 | PC-3 |

|---|---|---|---|

| 2a | >100 | 67 | >100 |

| 2b | >100 | 48 | >100 |

| 2c | 32* | 55 | >100 |

\Data did not reach statistical significance.* unina.it

The cytotoxic potential of piperazine derivatives has also been investigated in other cancer cell types. Studies on the differentiated human neuroblastoma SH-SY5Y cell line have explored the neurotoxicity of various piperazine-based compounds. nih.govulisboa.pt This research indicates that piperazine designer drugs can be cytotoxic, causing a significant increase in intracellular free calcium levels and inducing apoptosis. nih.gov Among the tested compounds in one study, 1-(3-trifluoromethylphenyl)piperazine was found to be the most cytotoxic. nih.govulisboa.pt While specific data for 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives on HepG2 liver cancer cells is not detailed, broader studies on novel arylpiperazine derivatives have included evaluation against HepG2 lines. researchgate.net

Neuroprotective Activity in Cellular Models in Vitro

The neuroprotective potential of piperazine and thiazole (B1198619) derivatives has been explored using in vitro cellular models, such as the human neuroblastoma SH-SY5Y cell line. These cells are frequently used to model neurodegenerative processes and to assess the cytotoxicity and protective effects of chemical compounds.

Studies on various piperazine derivatives have been conducted to investigate their neurotoxic effects. For instance, research on designer piperazine drugs in differentiated SH-SY5Y cells revealed that these compounds can induce cytotoxicity. nih.gov The mechanisms underlying this toxicity often involve the induction of oxidative stress, evidenced by a significant decrease in intracellular glutathione (B108866) levels, and a disruption of calcium homeostasis, leading to increased intracellular free Ca²⁺ levels. nih.gov Such events are associated with mitochondrial hyperpolarization and the initiation of apoptosis, suggesting potential neurotoxic liabilities for certain piperazine-containing compounds. nih.govauburn.edu

Conversely, derivatives containing a thiazolidine-2,4-dione ring, a structure related to dihydrothiazole, have demonstrated neuroprotective properties. In a methamphetamine-induced tauopathy model using SH-SY5Y cells, a thiazolidine-2,4-dione derivative showed no significant toxicity and was found to reduce the expression of phosphorylated Tau (p-Tau) and cleaved caspase-3. nih.gov Furthermore, investigations into the neuroprotective effects of other compounds on SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂-induced) have shown that certain agents can restore cell viability by inhibiting key signaling pathways associated with cell death, such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.com These findings suggest that while some piperazine derivatives may pose neurotoxic risks, the thiazole or dihydrothiazole moiety can be incorporated into structures with significant neuroprotective potential against insults relevant to neurodegenerative diseases. auburn.edunih.gov

Antimicrobial and Antifungal Efficacy in Vitro for Related Dihydrothiazole Derivatives

The thiazole ring is a core component of many compounds with significant antimicrobial and antifungal properties. mdpi.com Its derivatives have been extensively evaluated in vitro against a wide range of pathogens. The amphiphilic nature of some thiazole derivatives may facilitate their integration into the cell membranes of microbes, disrupting cellular integrity and leading to cell death. mdpi.com

In vitro studies have demonstrated the efficacy of novel thiazole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain substituted phenylthiazole derivatives were active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. arakmu.ac.ir Similarly, newly synthesized dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed significant inhibitory effects against bacteria with MIC values ranging from 4 to 20 µmol L⁻¹. mdpi.com Another study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives found moderate to good inhibition against S. aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations of 12.5-100 µg/mL. nih.gov

The antifungal activity of these compounds is also notable. Piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring have shown activity against Vibrio cholera and Bacillus subtilis. rjptonline.org Novel triazole compounds featuring a piperazine moiety have been evaluated against eight human pathogenic fungi, demonstrating the influence of the piperazine group on antifungal efficacy. nih.gov Furthermore, (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited potent activity against clinical isolates of Candida albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The antifungal screening of substituted phenylthiazoles also revealed potent activity against pathogenic fungi, with some compounds showing a maximum activity with an MIC value of 250 µg/ml against all tested fungi. arakmu.ac.ir

Table 1: In Vitro Antimicrobial and Antifungal Activity of Thiazole Derivatives

| Compound Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted Phenylthiazole Derivatives | Staphylococcus aureus | MIC | 125 µg/mL | arakmu.ac.ir |

| Substituted Phenylthiazole Derivatives | Pathogenic Fungi | MIC | 250-1000 µg/mL | arakmu.ac.ir |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives | Candida albicans (clinical isolates) | MIC | 0.008–7.81 µg/mL | nih.gov |

| N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives | Various Bacteria & Fungi | Inhibition | Moderate to good at 12.5-100 µg/mL | nih.gov |

| Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives | Various Bacteria | MIC | 4–20 µmol L⁻¹ | mdpi.com |

Antiplasmodial Activity in Vitro for Related Piperazine-Thiazole Compounds

The combination of piperazine and thiazole moieties has yielded compounds with promising antiplasmodial activity, a critical area of research in the fight against malaria. researchgate.netnih.gov In vitro screening of libraries of piperazine-tethered thiazole compounds has led to the identification of potent hits against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

A notable study reported the synthesis and screening of a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. researchgate.netmdpi.com The screening of these compounds identified several with significant antiplasmodial activity, particularly against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com One of the lead compounds, designated 2291-61, demonstrated a potent antiplasmodial efficacy with a half-maximal effective concentration (EC₅₀) of 102 nM against this resistant strain. researchgate.netmdpi.com This compound also showed a high selectivity index of over 140, indicating a favorable profile for targeting the parasite with minimal host cell toxicity. mdpi.com These findings underscore the potential of the piperazine-thiazole scaffold in developing new antimalarial agents. nih.govresearchgate.net

Table 2: In Vitro Antiplasmodial Activity of a Piperazine-Thiazole Compound

| Compound | P. falciparum Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2291-61 | Dd2 (chloroquine-resistant) | EC₅₀ | 102 nM | researchgate.netmdpi.com |

Investigations into In Vitro Molecular Mechanisms of Action

Identification of Specific Molecular Targets and Biochemical Pathways

Understanding the molecular targets and biochemical pathways affected by these compounds is crucial for their development as therapeutic agents. In vitro studies have begun to elucidate these mechanisms.

For anticancer activity, piperazine and thiazole derivatives have been shown to inhibit multiple cancer-related signaling pathways. nih.gov One study identified a novel piperazine derivative that effectively inhibits the PI3K/AKT pathway, a critical intracellular signaling cascade for cell proliferation and survival. nih.gov This compound was also found to inhibit Src family kinases and the BCR-ABL signaling pathway. nih.gov The PI3K/AKT/mTOR pathway, in particular, is a frequently identified target for thiazole derivatives, with aberrant activation of this pathway being a hallmark of many cancers. nih.gov

In the context of neuropharmacology, the anxiolytic-like activity of a novel piperazine derivative, LQFM192, was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like effects were linked to the serotonergic system. nih.gov For antinociceptive effects, certain thiazole-piperazine derivatives have been shown to interact with µ- and δ-opioid receptors, with molecular docking studies supporting these findings. mdpi.com

Cellular Pathway Modulation (e.g., Apoptosis Induction in Cancer Cells)

A significant mechanism of action for the anticancer effects of piperazine-thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

A novel piperazine compound was shown to potently induce caspase-dependent apoptosis in various cancer cell lines, with a half-maximal growth inhibition (GI₅₀) in the range of 0.06-0.16 μM. nih.gov The induction of apoptosis was confirmed to be dependent on caspases, which are key proteases in the apoptotic cascade. nih.gov Further investigation into the molecular mechanism revealed that this compound alters multiple signaling pathways implicated in apoptosis. nih.gov

Similarly, a series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized and evaluated for their cytotoxic effects. nih.gov One particularly potent compound, 9i, exhibited an IC₅₀ value of 1.2 nM and was found to dramatically induce apoptotic cell death by 4.16-fold. nih.gov Mechanistic studies showed that this compound upregulated apoptosis-related genes and downregulated the anti-apoptotic gene Bcl-2, further confirming its pro-apoptotic activity. nih.gov The neurotoxic effects observed with some piperazine derivatives in SH-SY5Y cells have also been linked to apoptosis, indicating that this pathway is a common endpoint for the cellular effects of these compounds, whether therapeutic or toxic. nih.govauburn.edu

Computational Chemistry and Cheminformatics Approaches for 2 Piperazin 1 Yl 4,5 Dihydrothiazole Research

Quantum Chemical Calculations (e.g., Density Functional Theory for Stability and Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-(Piperazin-1-yl)-4,5-dihydrothiazole. DFT is used to study the molecule's three-dimensional structure, stability, and electronic landscape. researchgate.net Geometry optimization using DFT, for instance at the B3LYP/6-31G(d,p) level, can determine the most stable conformation of the molecule by finding the local energy minimum. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net Furthermore, DFT allows for the calculation of various electronic properties such as ionization potential, electron affinity, and the distribution of atomic charges, which are vital for understanding the molecule's potential interactions with biological targets. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Typical Electronic Properties Calculated via DFT

| Property | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability and reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability and electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify charged regions for potential ionic interactions. |

| Molecular Electrostatic Potential (MEP) | 3D visualization of the electrostatic potential. | Predicts sites for non-covalent interactions with a receptor. |

Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

Molecular Dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. In the context of 2-(Piperazin-1-yl)-4,5-dihydrothiazole, MD simulations are invaluable for assessing the stability of the ligand when it is bound to a biological target, such as a protein receptor or enzyme. indexcopernicus.com After an initial binding pose is predicted by molecular docking, an MD simulation can be run for a duration, typically nanoseconds, to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.gov

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over time to assess the stability of the complex; a stable RMSD value suggests that the ligand remains securely in the binding pocket. indexcopernicus.com The RMSF value for each amino acid residue indicates its flexibility, highlighting which parts of the protein interact most significantly with the ligand. indexcopernicus.com These simulations provide a more realistic and dynamic picture of the binding event than static docking models, confirming the stability of key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Docking for Binding Pose Prediction and Affinity Estimation

Molecular docking is a cornerstone of structure-based drug design, used to predict the preferred orientation (pose) and binding affinity of a ligand like 2-(Piperazin-1-yl)-4,5-dihydrothiazole within the active site of a target protein. hibiscuspublisher.comfums.ac.ir The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is optimized, while the receptor is prepared by adding hydrogen atoms and assigning charges. A grid box is then defined around the active site of the protein to specify the search space for the docking algorithm. indexcopernicus.com

Docking programs use scoring functions to evaluate and rank the generated poses, estimating the binding free energy (ΔG). A more negative score typically indicates a higher binding affinity. hibiscuspublisher.com Studies on analogous structures, such as piperazine (B1678402) and dihydrothiazole derivatives, have shown that these molecules can form crucial interactions with protein active sites. For example, the protonatable nitrogen of the piperazine ring often forms hydrogen bonds or salt bridges with acidic residues like aspartic acid, while aromatic portions of the molecule can engage in π-π stacking or hydrophobic interactions. indexcopernicus.comnih.gov Docking studies help rationalize structure-activity relationships (SAR) and guide the design of derivatives with improved affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for Heterocyclic Compounds

| Compound Type | Target Protein | Key Interacting Residues | Predicted Interactions | Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Piperazin-1-ylpyridazine derivative | dCTPase | Gln82, Glu78, Arg109 | Hydrogen bonds, π-π stacking | -4.649 | indexcopernicus.com |

| Dihydrothiazole derivative | Penicillin-binding protein 4 (PBP4) | ASN 308, SER 303 | Hydrogen bond, Carbon-hydrogen bonds | -5.2 | nih.gov |

| Piperazine-containing hydrazone | Human Acetylcholinesterase | - | Hydrogen bonds | -27.23 | hibiscuspublisher.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors calculated from the 2D representation of molecules. laccei.org For a series of 2-(Piperazin-1-yl)-4,5-dihydrothiazole analogs, these descriptors can include physicochemical properties (e.g., LogP), electronic descriptors, and topological indices that describe molecular size, shape, and branching. nih.gov

A typical 2D-QSAR study involves building a dataset of compounds with known biological activities, calculating a wide range of descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. laccei.orgnih.gov The resulting model is an equation that quantitatively links the descriptors to the activity. These models are validated internally (e.g., cross-validation) and externally (using a test set of compounds not used in model generation) to ensure their robustness and predictive power. laccei.orgmdpi.com A validated 2D-QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of how the 3D properties of a molecule affect its biological activity. researchgate.net Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique that calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. mdpi.com The values of these fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

The results of a CoMSIA study are often visualized as 3D contour maps. nih.gov

Steric Fields: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. nih.gov

Electrostatic Fields: Blue contours mark areas where positive charges are favorable, whereas red contours highlight regions where negative charges enhance activity. nih.gov

By superimposing the structure of 2-(Piperazin-1-yl)-4,5-dihydrothiazole onto these maps, medicinal chemists can identify specific locations on the molecule where modifications—such as adding a bulky group in a green region or an electronegative atom in a red region—are likely to improve biological potency. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization

For a compound to be a successful drug, it must possess not only high potency but also favorable ADME properties. researchgate.net In silico ADME profiling uses computational models to predict these crucial pharmacokinetic parameters early in the drug discovery process, a practice essential for lead optimization. mdpi.comnih.gov For 2-(Piperazin-1-yl)-4,5-dihydrothiazole and its derivatives, various properties can be predicted.

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps assess a compound's "drug-likeness." mdpi.com Computational tools can estimate properties like lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov By identifying potential ADME liabilities early, chemists can modify the structure of the lead compound to improve its pharmacokinetic profile, increasing the likelihood of its success in later preclinical and clinical stages. researchgate.net

Table 3: Common In Silico ADME Parameters for Lead Optimization

| Parameter | Description | Favorable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts membrane permeability. | < 140 Ų |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4 |

Emerging Research Frontiers and Academic Perspectives on 2 Piperazin 1 Yl 4,5 Dihydrothiazole

Design and Synthesis of Multi-Target Ligands Incorporating the Core Structure

The inherent structural features of the 2-(piperazin-1-yl)-4,5-dihydrothiazole scaffold make it an attractive starting point for the design of multi-target ligands—single molecules engineered to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex, multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov

Academic research has focused on modifying the core structure to achieve desired polypharmacology. A common synthetic route involves the reaction of an appropriately substituted x-(1-piperazinyl)benzonitrile with 2-aminoethane-1-thiol hydrochloride under solvent-free conditions to yield the 2-(piperazin-1-yl)phenyl-4,5-dihydrothiazole core. mdpi.com Further modifications, such as acylation of the piperazine (B1678402) nitrogen, allow for the introduction of diverse functional groups to target specific receptors. mdpi.com

For instance, new thiazole-clubbed piperazine derivatives have been designed and synthesized as potential multi-target agents for Alzheimer's disease. nih.govresearchgate.net These compounds are engineered to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation, key pathological factors in the disease. nih.gov Molecular docking studies have shown that these hybrid molecules can effectively interact with key amino acid residues in the catalytic and peripheral anionic sites of human AChE. nih.govresearchgate.net

Another research avenue explores derivatives as multi-functional agents for Parkinson's disease. nih.gov By creating hybrid molecules that combine the 4,5-dihydrothiazole-piperazine scaffold with other pharmacophores, such as indole (B1671886) derivatives, researchers have developed potent and selective dopamine (B1211576) D3 receptor agonists. nih.gov

The table below details examples of synthesized derivatives based on the core structure.

| Compound ID | Structure Description | Synthesis Yield | Melting Point (°C) | Reference |

| 2a | 2-(2-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | 58% | 78–80 | mdpi.com |

| 2b | 2-(3-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | 65% | 109–110 | mdpi.com |

| 2c | 2-(4-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | 60% | 152–153 | mdpi.com |

Development of Advanced Prodrug and Delivery Strategies (Academic Concepts)

While direct research into prodrugs of 2-(piperazin-1-yl)-4,5-dihydrothiazole is nascent, established academic concepts in prodrug design offer a clear path for future development. The primary goal of a prodrug strategy is to mask an active medicinal agent to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, with the mask being removed under specific physiological conditions to release the active drug. nih.gov

Given the presence of the piperazine moiety, several advanced prodrug strategies could be conceptually applied:

Hypoxia-Activated Prodrugs: The piperazine nitrogen atoms could be converted into N-oxides. In the hypoxic (low oxygen) environment characteristic of solid tumors, these N-oxides can be reduced by enzymes like cytochrome P450, regenerating the active amine. nih.gov This strategy offers a way to selectively target tumor tissue.

Amide-Release Systems: The secondary amine of the piperazine ring is a prime site for modification. Innovative methods, such as those employing a Curtius rearrangement, have been developed to release amide groups under specific triggers. nih.gov This could be adapted to create a prodrug where the 2-(piperazin-1-yl)-4,5-dihydrothiazole core is released from a larger carrier molecule.

Water-Soluble Phosphate (B84403) Prodrugs: For intravenous administration, increasing water solubility is often necessary. A common strategy is to create a phosphate ester prodrug, which is later cleaved by endogenous phosphatases to release the active compound. nih.gov This approach is exemplified by Fosnetupitant, the water-soluble phosphate prodrug of the piperazine-containing drug Netupitant. nih.gov

These academic strategies provide a conceptual framework for enhancing the therapeutic potential of 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives by overcoming pharmacokinetic challenges.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and screening of new chemical entities. researchgate.netnih.gov These computational tools are particularly well-suited for exploring the vast chemical space around a core scaffold like 2-(piperazin-1-yl)-4,5-dihydrothiazole.

Key applications in academic research include:

Generative Deep Learning: Chemical language models (CLMs), a type of generative AI, can be trained on known molecules to design novel compounds with desired properties. nih.gov By fine-tuning a general model with sets of molecules known to be active against specific targets, researchers can generate new multi-target ligands that merge the pharmacophoric elements of different parent compounds into a single, optimized molecule. nih.gov This approach has successfully produced dual-activity ligands with favorable drug-like properties. nih.gov

Predictive Modeling: AI and ML algorithms are used to predict various properties of designed compounds, including binding affinities, solubility, and potential toxicity, long before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

Virtual Screening: High-throughput virtual screening (HTVS) uses computational models to dock large libraries of compounds against a biological target. nih.gov Diversity-based HTVS first screens a diverse set of molecular scaffolds before proceeding to the full library, making the process more efficient. nih.gov This can be used to identify novel derivatives of the 2-(piperazin-1-yl)-4,5-dihydrothiazole core with high predicted affinity for new targets.

The integration of AI/ML with traditional pharmacometric approaches holds the potential to create a synergistic workflow for designing and optimizing new therapeutics based on this versatile scaffold. nih.gov

Exploration of Novel Therapeutic Applications Based on Pre-Clinical Academic Findings

Pre-clinical research on derivatives of the 2-(piperazin-1-yl)-4,5-dihydrothiazole scaffold has unveiled a range of potential therapeutic applications beyond their initial design targets. These academic findings highlight the scaffold's versatility and potential for repurposing.

Anticancer Activity: Novel N-arylpiperazines containing a 4,5-dihydrothiazole ring have been evaluated for their effects on breast cancer cell viability. researchgate.net Studies using cell lines such as MCF7 and MDA have shown that certain derivatives can significantly reduce cell viability at various concentrations. researchgate.net

Antiplasmodial Agents: In the search for new treatments for malaria, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for activity against Plasmodium falciparum. mdpi.com This high-throughput screening identified compounds with potent antiplasmodial activity, particularly against chloroquine-resistant strains, with some exhibiting an EC50 value as low as 102 nM. mdpi.com

Antibacterial Activity: Research into 2-aryl-4,5-dihydrothiazole analogues has demonstrated significant antibacterial activity. nih.gov Certain compounds showed potent inhibition against bacteria such as Ralstonia solanacearum and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Mechanism studies suggest these compounds may interfere with fatty acid synthesis in the bacteria. nih.gov

Neurodegenerative Diseases: As mentioned previously, derivatives are being actively investigated for Alzheimer's and Parkinson's diseases. nih.govnih.gov For Alzheimer's, compounds have shown potent, submicromolar inhibition of human acetylcholinesterase (hAChE). nih.govresearchgate.net For Parkinson's, derivatives have been developed as highly selective dopamine D3 receptor agonists, with some showing over 400-fold selectivity for the D3 receptor over the D2 receptor in functional assays. nih.gov

The table below summarizes key pre-clinical findings for various derivatives.

| Therapeutic Area | Finding | Model System | Key Compound/Derivative Class | Reference |

| Oncology | Reduced cell viability | Human breast cancer cell lines (MCF7, MDA) | N-arylpiperazines with a 4,5-dihydrothiazole ring | researchgate.net |

| Infectious Disease (Malaria) | EC50 of 102 nM against resistant strain | Plasmodium falciparum (Dd2 strain) | Piperazine-tethered thiazole compounds | mdpi.com |

| Infectious Disease (Bacterial) | MICs from 3.91 to 31.24 μg·mL⁻¹ | R. solanacearum, B. subtilis | 2-aryl-4,5-dihydrothiazole analogues | nih.gov |

| Neurodegeneration (Alzheimer's) | IC50 of 0.151 μM against hAChE | In vitro enzyme assay | Thiazole-clubbed piperazine derivatives | nih.govresearchgate.net |

| Neurodegeneration (Parkinson's) | High selectivity for D3 receptor (Ki = 1.84 nM) | CHO-cells expressing human D2/D3 receptors | Indole-piperazine-dihydrothiazole hybrids | nih.gov |

Methodological Innovations in High-Throughput In Vitro Assay Development

The discovery of novel activities for 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives is underpinned by innovations in high-throughput screening (HTS) and assay development. These methodologies allow for the rapid evaluation of large compound libraries against various biological targets.

Diversity-Based High-Throughput Virtual Screening (D-HTVS): This computational approach accelerates the initial stages of drug discovery. nih.gov Instead of docking every molecule in a massive library, the method first screens a representative set of diverse scaffolds. nih.gov This was successfully used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2 kinases, a strategy that could be applied to screen for new anticancer derivatives of the dihydrothiazole-piperazine core. nih.gov

Fluorescence-Based Assays: For infectious disease screening, simple and robust assays are critical. The SYBR Green I fluorescence assay is a well-established method for determining parasite growth inhibition in culture. mdpi.com This technique was employed in a 72-hour assay to screen a library of piperazine-tethered thiazole compounds against the multi-drug-resistant Dd2 strain of P. falciparum, enabling the identification of potent hits. mdpi.com

Parallel Synthesis Platforms: The ability to rapidly generate a diverse library of compounds is a prerequisite for HTS. Combinatorial chemistry, often utilizing solid-phase synthesis protocols, allows for the parallel synthesis of large collections of related compounds. mdpi.com This approach was used to create the library of piperazine-tethered thiazoles for antiplasmodial screening, demonstrating how synthetic innovations directly enable HTS campaigns. mdpi.com

Cell-Based Viability Assays: To assess cytotoxicity or anticancer effects, assays like the sulforhodamine B (SRB) assay are widely used. This cell-staining method provides a sensitive measure of cell density and is amenable to a high-throughput format. It has been used to evaluate the effect of novel thiazolinylphenyl-piperazines on the viability of various breast cancer cell lines after 72 hours of treatment. researchgate.net

These methodological advancements are crucial for efficiently navigating the complex structure-activity relationships of the 2-(piperazin-1-yl)-4,5-dihydrothiazole scaffold and uncovering its full therapeutic potential.

Q & A

Q. Q1. What synthetic strategies are effective for introducing the piperazine moiety into 4,5-dihydrothiazole scaffolds?

Answer : The synthesis of 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives often involves nucleophilic substitution or ring-opening alkylation. For example, KOt-Bu-promoted ring-opening N-alkylation of 2-oxazolines or thiazolidines can selectively functionalize the nitrogen atom. This method avoids radical pathways and favors iminium ether intermediates, enabling precise control over regioselectivity . Piperazine coupling may also be achieved via SN2 reactions using activated halides or Mitsunobu conditions for sterically hindered substrates. Post-synthetic modifications, such as Boc-deprotection, are critical for generating bioactive free piperazine derivatives .

Q. Q2. How can researchers characterize the purity and structural integrity of 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives?

Answer : Analytical methods include:

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and substituent positions .

- HPLC with UV/Vis detection for purity assessment, particularly to identify impurities like regioisomers or unreacted precursors (e.g., tert-butyloxycarbonyl intermediates) .

- X-ray crystallography for resolving stereochemical ambiguities in dihydrothiazole rings, as demonstrated in structurally similar imidazo[4,5-d]pyridazinones .

Advanced Research Questions

Q. Q3. What pharmacological targets are associated with 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives, and how are these activities validated?

Answer : Key targets include:

- DPP-IV inhibition : Derivatives like imidazo[4,5-d]pyridazinones exhibit nanomolar IC₅₀ values against DPP-IV, validated via enzymatic assays using chromogenic substrates (e.g., Gly-Pro-p-nitroanilide) .

- MDM2-p53 interaction inhibition : PROTACs incorporating 4,5-dihydrothiazole-piperazine hybrids (e.g., BMM4) degrade BCL-XL and stabilize p53, assessed via Western blotting and cellular viability assays .

- Adrenoceptor modulation : Structural analogs (e.g., BRL44408) show α₂-adrenoceptor selectivity, determined by radioligand binding studies in transfected HEK293 cells .

Q. Q4. How can researchers resolve contradictions in reported biological activities of 2-(Piperazin-1-yl)-4,5-dihydrothiazole analogs?

Answer : Discrepancies often arise from:

- Stereochemical variations : Enantiomers may exhibit divergent activities (e.g., α₁- vs. α₂-adrenoceptor affinity). Chiral HPLC or asymmetric synthesis should be employed to isolate enantiopure compounds .

- Off-target effects : Use knockout cell lines or siRNA silencing to confirm target specificity. For example, DPP-IV inhibition in DPP-IV⁻/⁻ murine models can rule out false positives .

- Solubility artifacts : Poor aqueous solubility may skew in vitro results. Include controls with cyclodextrin-based solubilizers or validate findings in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Q5. What computational tools are effective for predicting the binding modes of 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives to enzyme targets?

Answer :

- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with DPP-IV or MDM2 active sites, prioritizing hydrogen bonds with catalytic residues (e.g., DPP-IV Tyr547) .

- DFT calculations : Optimize geometries of reaction intermediates (e.g., iminium ethers) to rationalize regioselectivity in synthesis .

- MD simulations (AMBER, GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories, focusing on piperazine conformational flexibility .

Methodological Challenges

Q. Q6. How can researchers optimize the stability of 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives under physiological conditions?

Answer :

- Prodrug design : Mask the piperazine nitrogen with acid-labile groups (e.g., tert-butyl carbamates) to enhance plasma stability .

- Salt formation : Dihydrochloride salts improve solubility and reduce hygroscopicity, as seen in impurity profiling of related pharmaceuticals .

- Lyophilization : For in vivo studies, formulate compounds as lyophilized powders to prevent hydrolysis of the dihydrothiazole ring .

Q. Q7. What strategies mitigate toxicity in preclinical studies of 2-(Piperazin-1-yl)-4,5-dihydrothiazole-based therapeutics?

Answer :

- Metabolic profiling : Use liver microsomes or hepatocytes to identify reactive metabolites (e.g., epoxides). Introduce electron-withdrawing substituents (e.g., CF₃) to block bioactivation .

- hERG inhibition screening : Patch-clamp assays to assess cardiac liability, followed by reducing lipophilicity (LogP <3) via polar group incorporation .

Emerging Applications

Q. Q8. Can 2-(Piperazin-1-yl)-4,5-dihydrothiazole derivatives serve as chemical probes for studying thiol-rich cellular environments?

Answer : Yes. The 4,5-dihydrothiazole ring reacts selectively with thiols to form adducts, enabling ratiometric fluorescent sensing of glutathione (GSH) in live cells. Probe design involves conjugating dihydrothiazole to fluorophores (e.g., diketopyrrolopyrrole), validated via LC-MS detection of thiazolidine products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.